1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with formaldehyde and a reducing agent to introduce the hydroxymethyl group. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
The unique combination of the hydroxymethyl and methyl groups on the pyrrolidine ring distinguishes this compound from other similar compounds.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(2S,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-8(5-10)9(6)7(2)11/h6,8,10H,3-5H2,1-2H3/t6-,8+/m1/s1 |
InChI Key |
XXIAQHKXMUPUHO-SVRRBLITSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)C)CO |
Canonical SMILES |
CC1CCC(N1C(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.